(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride
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Overview
Description
(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride typically involves the reaction of phenyl-lambda6-sulfanone with 2-aminoethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2-aminoethyl)(imino)phenyl-lambda6-sulfanone
- (2-aminoethyl)(imino)phenyl-lambda6-sulfanone sulfate
- (2-aminoethyl)(imino)phenyl-lambda6-sulfanone nitrate
Uniqueness
(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride is unique due to its specific reactivity and the ability to form stable hydrochloride salts. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
Properties
CAS No. |
2680529-25-1 |
---|---|
Molecular Formula |
C8H13ClN2OS |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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